molecular formula C17H14N6OS B2642442 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide CAS No. 1788673-78-8

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No.: B2642442
CAS No.: 1788673-78-8
M. Wt: 350.4
InChI Key: ZYODJTQCOPQBNY-UHFFFAOYSA-N
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Description

1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-15(19-17-18-8-11-25-17)14-16(22-9-4-5-10-22)23(21-20-14)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODJTQCOPQBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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